Vacancy-Doped Nd₃₋ₓTe₄ Achieves 10% Higher Thermoelectric Figure of Merit (zT) than La₃₋ₓTe₄ at 1273 K
Vacancy-doped neodymium telluride (Nd₂.₇₈Te₄) demonstrates a peak thermoelectric figure of merit zT = 1.2 at 1273 K, representing a 10% improvement over the equivalent lanthanum telluride composition La₂.₇₄Te₄ (zT = 1.1 at 1275 K) [1]. This enhancement is attributed to the increased density of states near the Fermi level arising from Nd 4f electrons, which elevates the Seebeck coefficient relative to La-based analogs at equivalent vacancy concentrations [2].
| Evidence Dimension | Dimensionless thermoelectric figure of merit (zT) at elevated temperature |
|---|---|
| Target Compound Data | zT = 1.2 at 1273 K for Nd₂.₇₈Te₄ |
| Comparator Or Baseline | La₂.₇₄Te₄: zT = 1.1 at 1275 K |
| Quantified Difference | 10% relative improvement (1.2 vs 1.1) |
| Conditions | High-temperature transport measurements; vacancy-doped Th₃P₄-type structure; carrier concentration optimized via cation vacancy control |
Why This Matters
For radioisotope thermoelectric generator (RTG) applications in deep-space missions, a 10% improvement in zT directly translates to higher thermal-to-electrical conversion efficiency and extended mission capability from a given heat source.
- [1] Gomez SJ, Cheikh D, Vo T, Von Allmen P, Lee K, Wood M, Snyder GJ, Dunn BS, Fleurial JP, Bux SK. Synthesis and characterization of vacancy-doped neodymium telluride for thermoelectric applications. Chemistry of Materials. 2019;31(12):4460-4468. doi:10.1021/acs.chemmater.9b00964 View Source
- [2] Gomez SJ, Cheikh D, Vo T, Von Allmen P, Lee K, Wood M, Snyder GJ, Dunn BS, Fleurial JP, Bux SK. Synthesis and characterization of vacancy-doped neodymium telluride for thermoelectric applications. Chemistry of Materials. 2019;31(12):4460-4468. doi:10.1021/acs.chemmater.9b00964 View Source
